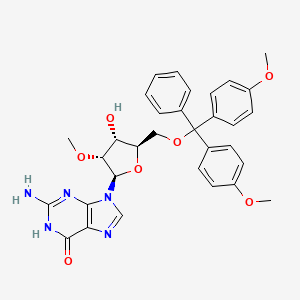

5'-O-Dmt-2'-o-methylguanosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5'-O-Dmt-2'-o-methylguanosine is a useful research compound. Its molecular formula is C32H33N5O7 and its molecular weight is 599.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthetic Biology

1.1 RNA Synthesis

One of the primary applications of 5'-O-Dmt-2'-O-methylguanosine is in the synthesis of modified RNA molecules. Its incorporation into RNA sequences allows for the creation of more stable and functional RNA constructs. This includes:

- Native-like Crosslinked Duplex RNA : The compound is used to prepare synthetic RNA derivatives that mimic natural RNA structures, which are essential for studying RNA behavior in biological systems .

- Capping Agents : The methylation at the 2' position contributes to the formation of effective 5' caps on mRNA, enhancing their stability and translational efficiency. This modification is crucial for developing mRNA vaccines and therapeutics .

1.2 Gene Delivery Systems

The use of this compound in gene delivery systems has shown promise due to its ability to improve the integrity and performance of mRNA during transfection processes. Its presence can enhance cellular uptake and translation efficiency, which are critical for therapeutic applications .

Therapeutic Applications

2.1 mRNA Therapeutics

The incorporation of this compound into mRNA formulations has been linked to improved stability against enzymatic degradation and enhanced immunogenicity profiles. This is particularly relevant in:

- Cancer Immunotherapy : Modified mRNA containing this compound has been explored as a platform for cancer vaccines, aiming to elicit robust immune responses against tumor antigens .

- Gene Replacement Therapies : By improving the translational properties of mRNA, this compound plays a role in developing therapies aimed at correcting genetic disorders through exogenous gene expression .

Biochemical Studies

3.1 Mechanistic Studies of RNA Interactions

The unique properties of this compound allow researchers to investigate RNA-protein interactions more effectively. Its use in biochemical assays can help elucidate mechanisms by which RNA modifications influence protein binding and function .

3.2 Chemotactic Assays

Research has indicated that derivatives of this compound exhibit specific affinities in chemotactic assays, suggesting potential roles in cellular signaling pathways and tissue targeting strategies .

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing 5'-O-Dmt-2'-O-methylguanosine with high purity?

- Methodological Answer : Synthesis typically involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and introducing a 2'-O-methyl modification via silylation or phosphorylation. Key steps include:

- Protection : Use of tert-butyldiphenylsilyl chloride (TBDPS-Cl) for selective 3',5'-hydroxyl protection to avoid side reactions .

- Methylation : Reaction with methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions .

- Deprotection : Fluoride-based reagents (e.g., tetrabutylammonium fluoride) for silyl group removal, followed by DMT cleavage with dichloroacetic acid .

- Purity Control : Reverse-phase HPLC with UV detection at 260 nm ensures >95% purity, as validated in deuterated analogs .

Q. How can structural characterization of this compound be optimized?

- Methodological Answer : Combine mass spectrometry (MS) and nuclear magnetic resonance (NMR):

- HRMS : High-resolution MS (FAB+ or ESI+) confirms molecular weight (e.g., [M+Na]+ = 750.2594 observed vs. 750.2568 calculated) .

- NMR : 1H and 13C NMR resolve methyl (δ 3.2–3.5 ppm) and DMT aromatic protons (δ 6.8–7.4 ppm). 2D-COSY identifies sugar puckering (C3'-endo conformation) .

Advanced Research Questions

Q. What role does 2'-O-methylation play in RNA interactions, and how can QSAR models elucidate this?

- Methodological Answer : The 2'-O-methyl group enhances RNA stability by reducing nuclease susceptibility and modulating base-pairing flexibility. Quantitative Structure-Activity Relationship (QSAR) analysis can:

- Parameterize Steric Effects : Compare methylated vs. non-methylated analogs using molecular descriptors like polar surface area and LogP .

- Functional Impact : Assess binding affinity to ribosomes or polymerases via molecular docking simulations, validated by thermal denaturation assays (ΔTm > 5°C for methylated vs. unmethylated) .

Q. How can conflicting data on the biological activity of this compound in tRNA modifications be resolved?

- Methodological Answer : Discrepancies often arise from variability in tRNA isolation protocols or modification quantification. A standardized workflow includes:

- tRNA Enrichment : Use of acidic phenol extraction to separate tRNA from rRNA/mRNA .

- Modification Mapping : RNase H cleavage combined with LC-MS/MS to locate 2'-O-methylguanosine (Gm) at specific positions (e.g., 18S rRNA residue 1575) .

- Functional Validation : Knockout strains of tRNA methyltransferases (e.g., TrmH) to correlate Gm levels with stress response phenotypes in Saccharomyces cerevisiae .

Q. What experimental strategies mitigate challenges in studying this compound’s role in mRNA capping?

- Methodological Answer : Vaccinia virus mRNA capping studies reveal Gm’s penultimate position after 7-methylguanosine (7MeG). Strategies include:

- Enzymatic Digestion : Treatment with tobacco acid pyrophosphatase to isolate 5'-caps, followed by nuclease P1 digestion for LC-MS analysis .

- Isotopic Labeling : Use of deuterated DMT groups (e.g., DMT-d6) to track incorporation efficiency via isotopic shift in MS spectra .

Q. Notes for Reproducibility

- Synthesis : Document reaction times/temperatures precisely (e.g., 60°C for 24 h in DMF for thioguanosine derivatives) .

- Data Reporting : Adhere to Beilstein Journal guidelines: include raw NMR/MS data in supplementary files and cite primary literature for known analogs .

属性

CAS 编号 |

103285-24-1 |

|---|---|

分子式 |

C32H33N5O7 |

分子量 |

599.6 g/mol |

IUPAC 名称 |

2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C32H33N5O7/c1-40-22-13-9-20(10-14-22)32(19-7-5-4-6-8-19,21-11-15-23(41-2)16-12-21)43-17-24-26(38)27(42-3)30(44-24)37-18-34-25-28(37)35-31(33)36-29(25)39/h4-16,18,24,26-27,30,38H,17H2,1-3H3,(H3,33,35,36,39)/t24-,26-,27-,30-/m1/s1 |

InChI 键 |

AYVWAUNZRMANQB-BQOYKFDPSA-N |

SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

手性 SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

规范 SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。